molecular formula C9H9NO B1206578 2-Hydroxy-3-phenylpropanenitrile CAS No. 50353-47-4

2-Hydroxy-3-phenylpropanenitrile

Cat. No.: B1206578
CAS No.: 50353-47-4
M. Wt: 147.17 g/mol
InChI Key: GOOUUOYVIYFDBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydrogen cyanide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the chemoenzymatic process, where cyanohydrin is reacted with an acetylating agent in the presence of lipase in an organic solvent. This process allows for the stereoselective preparation of both ® and (S) enantiomers .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as lipases, has been explored to enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for hydroxynitrile lyases, which catalyze the cleavage of the cyanohydrin bond . This reaction is crucial in the biosynthesis of various natural products and pharmaceuticals.

Comparison with Similar Compounds

  • 3-Hydroxy-2-phenylpropanenitrile
  • 2-Hydroxy-2-phenylpropanenitrile
  • Phenylacetaldehyde cyanohydrin

Comparison: 2-Hydroxy-3-phenylpropanenitrile is unique due to its specific hydroxyl and nitrile functional groups, which confer distinct reactivity and applications. Compared to 3-Hydroxy-2-phenylpropanenitrile, it has a different positional isomerism, affecting its chemical behavior and biological activity.

Properties

IUPAC Name

2-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOUUOYVIYFDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302970
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50353-47-4
Record name 50353-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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